4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride
Overview
Description
4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride is an organic compound with the molecular formula C14H9Cl2FO2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 2-chloro-6-fluorobenzyl group. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
4-Hydroxybenzoyl chloride+2-Chloro-6-fluorobenzyl chloride→4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Carboxylic acids: Formed from hydrolysis.
Benzyl alcohol derivatives: Formed from reduction.
Scientific Research Applications
4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride is used in various scientific research applications, including:
Organic synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical research: For the development of new drugs and therapeutic agents.
Material science: In the synthesis of polymers and advanced materials.
Biological studies: As a reagent for modifying biomolecules and studying their functions.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is utilized in the synthesis of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid: Similar structure but with a carboxylic acid group instead of an acyl chloride group.
2-Chloro-6-fluorobenzyl chloride: Lacks the benzoyl group and has a simpler structure.
2-Chloro-6-fluorobenzaldehyde: Contains an aldehyde group instead of the benzoyl chloride group.
Uniqueness
4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride is unique due to its combination of the acyl chloride group and the 2-chloro-6-fluorobenzyl moiety. This combination imparts specific reactivity and properties that are valuable in synthetic chemistry and research applications.
Properties
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO2/c15-12-2-1-3-13(17)11(12)8-19-10-6-4-9(5-7-10)14(16)18/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJZJXGEWNIRHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701216829 | |
Record name | 4-[(2-Chloro-6-fluorophenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701216829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160260-05-8 | |
Record name | 4-[(2-Chloro-6-fluorophenyl)methoxy]benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160260-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2-Chloro-6-fluorophenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701216829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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